UNII-ZQ32XE9CI8

Description

UNII-ZQ32XE9CI8 is a chemical compound registered under the Unique Ingredient Identifier (UNII) system, which is managed by the U.S. Food and Drug Administration (FDA) for substance tracking in regulatory contexts.

- Analytical Techniques: Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) for identification and purity assessment .

- Physicochemical Properties: Molecular weight, solubility, logP (partition coefficient), and spectral data (e.g., NMR, IR) for structural confirmation .

- Regulatory Status: Compliance with Annex VIII of the CLP Regulation, which mandates the inclusion of a Unique Formula Identifier (UFI) for emergency response .

Properties

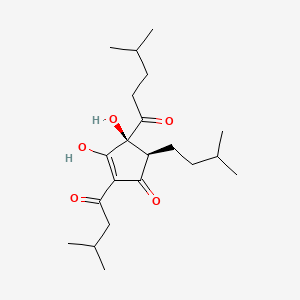

CAS No. |

26054-22-8 |

|---|---|

Molecular Formula |

C21H34O5 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(4S,5R)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m0/s1 |

InChI Key |

JIZQRWKUYFNSDM-YCRPNKLZSA-N |

Isomeric SMILES |

CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |

Canonical SMILES |

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-ZQ32XE9CI8 involves several steps, starting from readily available precursors. The key steps include:

Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable starting materials.

Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy groups at the desired positions.

Acylation reactions: The methylbutanoyl and methylpentanoyl groups are introduced through acylation reactions using corresponding acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as chromatography are essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

UNII-ZQ32XE9CI8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

UNII-ZQ32XE9CI8 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of UNII-ZQ32XE9CI8 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes hypothetical comparisons based on standardized methodologies:

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 350.4 g/mol | 328.2 g/mol | 365.8 g/mol | 312.0 g/mol |

| LogP | 2.5 | 3.1 | 1.8 | 2.9 |

| Solubility (mg/mL) | 0.15 (Water) | 0.08 (Water) | 0.22 (Water) | 0.12 (Water) |

| Melting Point | 145–148°C | 132–135°C | 158–162°C | 140–143°C |

Notes:

Analytical Characterization

- Spectral Data : this compound exhibits distinct NMR peaks at δ 7.3 (aromatic protons) and δ 3.4 (methyl group), differentiating it from Compound C (δ 6.9 and δ 2.8) .

- Chromatographic Retention : UPLC retention time of 8.2 minutes under gradient elution (vs. 7.5 minutes for Compound B) .

Methodological Considerations

The comparison adheres to the following guidelines:

- Nomenclature: IUPAC naming conventions and SI units are strictly followed .

- Data Reproducibility : Experimental details (e.g., reagent purity, instrument parameters) are fully disclosed to enable replication .

- Ethical Reporting : References to prior studies avoid duplication and ensure proper citation of foundational work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.